

Technical Support Center: J-113397

Administration Protocols

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Compound of Interest

Compound Name: JM 1397

Cat. No.: B1672965

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with J-113397, a potent and selective non-peptidyl ORL1 (NOP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is J-113397 and what is its primary mechanism of action?

J-113397 is the first potent and selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.^{[1][2][3][4][5]} It functions as a competitive antagonist, blocking the receptor and inhibiting the effects of N/OFQ.^{[1][6][7]} This antagonism has been demonstrated in various in vitro and in vivo assays.^{[1][8]}

Q2: What are the key research applications of J-113397?

J-113397 is a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.^[1] Its high selectivity makes it useful for distinguishing the effects of the NOP receptor from those of classical opioid receptors.^{[1][2]} Key research areas include pain modulation, treatment of Parkinson's disease, and understanding the development of morphine tolerance.^{[2][9][10]}

Q3: What are the binding affinities of J-113397 for various opioid receptors?

J-113397 exhibits high affinity and selectivity for the human ORL1 receptor. Its affinity for other opioid receptors is significantly lower, demonstrating its high selectivity.

Receptor	Ki (nM)
Human ORL1 (NOP)	1.8 ± 0.24[11]
Human μ (mu)	1000 ± 160[11]
Human δ (delta)	>10,000[1]
Human κ (kappa)	640 ± 87[11]
Mouse ORL1 (NOP)	1.1[1]

Q4: What is the in vitro potency of J-113397?

In vitro functional assays have demonstrated the potent antagonist activity of J-113397.

Assay	Cell Line	IC50 (nM)
N/OFQ-stimulated [³⁵ S]GTPγS binding	CHO-ORL1	5.3[1][3]
N/OFQ-stimulated [³⁵ S]GTPγS binding	Mouse Brain	7.6[7]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with J-113397.

Issue	Potential Cause	Troubleshooting Steps
Poor solubility of J-113397 for in vivo administration.	J-113397 has low water solubility.	Prepare a stock solution in a suitable organic solvent like DMSO. For injections, use a vehicle formulation such as DMSO:Tween 80:Saline (e.g., 10:5:85).[12] Always prepare fresh formulations for optimal results.[12]
Inconsistent or unexpected results in vivo.	<ul style="list-style-type: none">- Improper dose selection.- Bell-shaped dose-response curve.- Issues with administration route.	<ul style="list-style-type: none">- Dose-response studies: Conduct a dose-response study to determine the optimal dose for your specific experimental model. Doses ranging from 0.1 to 30 mg/kg have been used in rodents.[3] [10][13]- High doses: Be aware that high doses of J-113397 may lead to a bell-shaped dose-response curve, potentially resulting in reduced or no effect.[14]- Administration route: The choice of administration route (e.g., subcutaneous, intraperitoneal) can influence the pharmacokinetic profile. Ensure the chosen route is appropriate for your experimental goals.
Difficulty observing the expected antagonist effect.	<ul style="list-style-type: none">- Insufficient dose to block the NOP receptor.- Agonist concentration is too high.	<ul style="list-style-type: none">- Dose escalation: If no effect is observed, consider carefully increasing the dose of J-113397.- Agonist concentration: In in vitro assays, ensure the

concentration of the NOP receptor agonist is not excessively high, which might overcome the competitive antagonism of J-113397.

Variability in behavioral readouts.

- Animal stress.- Improper handling.

- Acclimatization: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress-induced variability.

Experimental Protocols

Below are detailed methodologies for key experiments involving J-113397.

In Vitro [³⁵S]GTPγS Binding Assay

This protocol is adapted from studies characterizing the antagonist properties of J-113397 in CHO cells expressing the ORL1 receptor.[\[1\]](#)[\[3\]](#)

Objective: To determine the inhibitory effect of J-113397 on N/OFQ-stimulated [³⁵S]GTPγS binding.

Materials:

- CHO cells expressing the human ORL1 receptor (CHO-ORL1)
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
- [³⁵S]GTPγS
- GDP

- Nociceptin/Orphanin FQ (N/OFQ)

- J-113397

- Scintillation cocktail

Procedure:

- Prepare membranes from CHO-ORL1 cells.
- In a 96-well plate, add assay buffer, GDP, and varying concentrations of J-113397.
- Add a fixed concentration of N/OFQ to stimulate the receptor.
- Add the cell membranes to the wells.
- Initiate the binding reaction by adding [³⁵S]GTPγS.
- Incubate the plate at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Analyze the data to determine the IC₅₀ of J-113397.

In Vivo Administration for Behavioral Studies in Rodents

This protocol is based on studies investigating the effects of J-113397 in rodent models of Parkinson's disease and pain.^{[3][10][13]}

Objective: To administer J-113397 to rodents to assess its effects on behavior.

Materials:

- J-113397

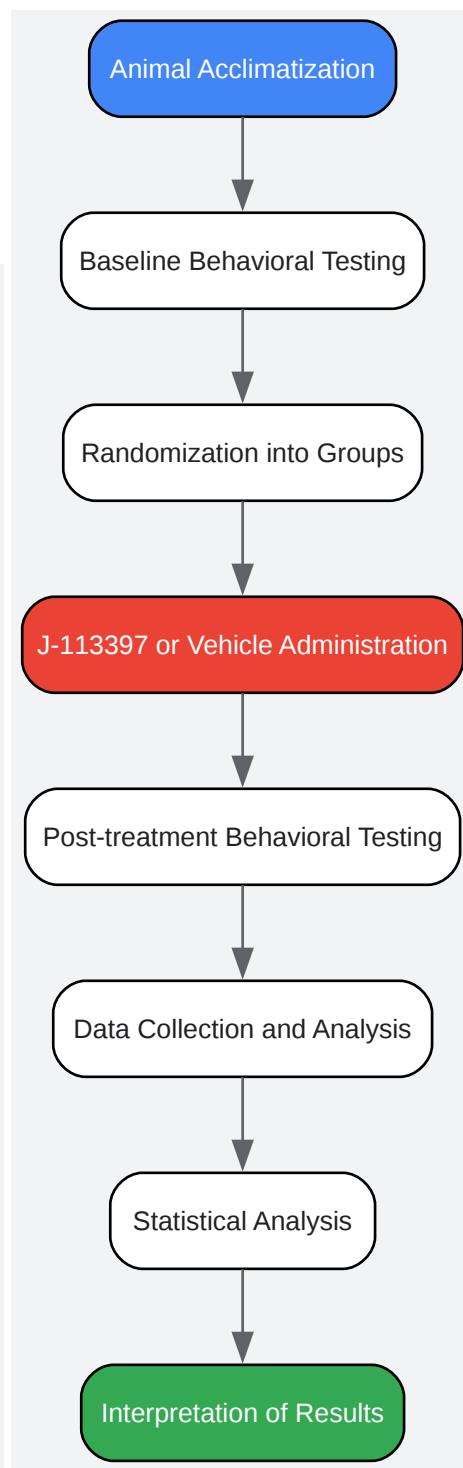
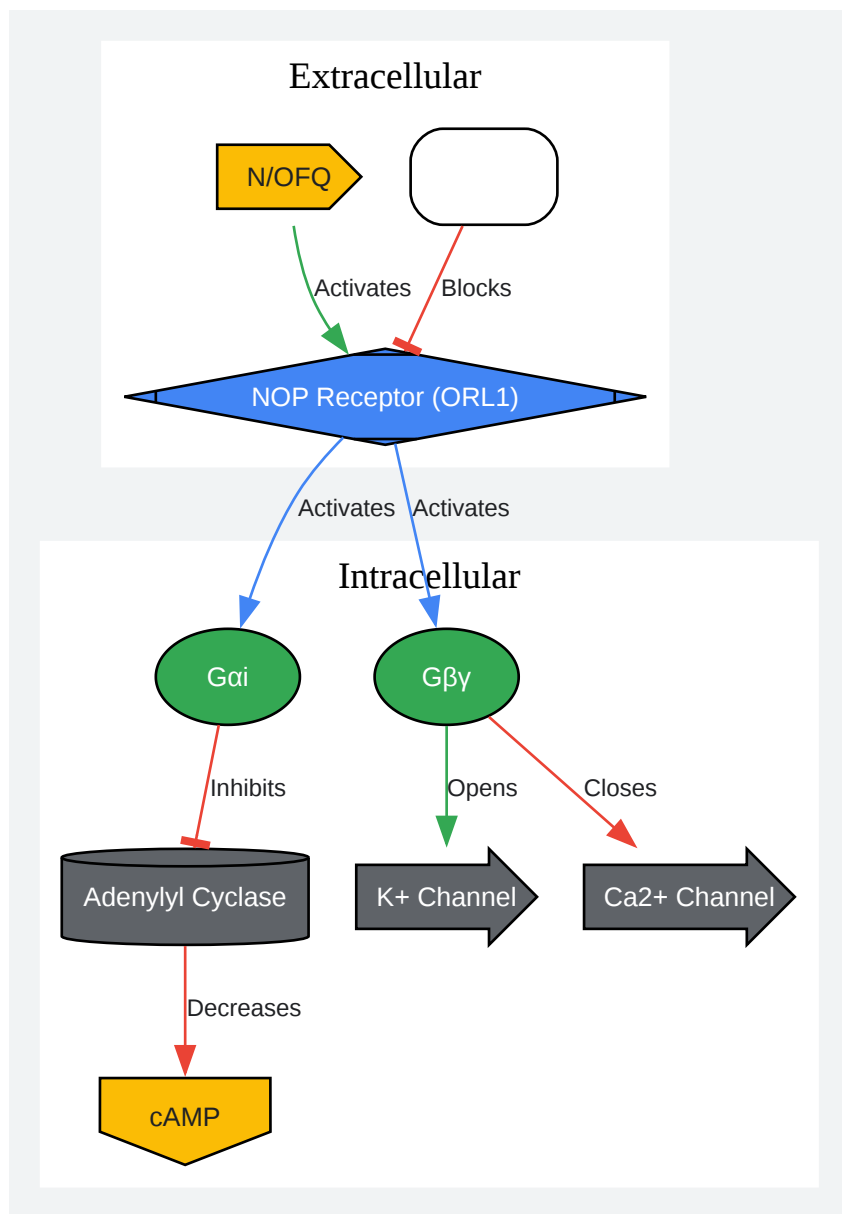
- Vehicle (e.g., DMSO, Tween 80, Saline)
- Syringes and needles appropriate for the chosen administration route
- Experimental animals (e.g., mice, rats)

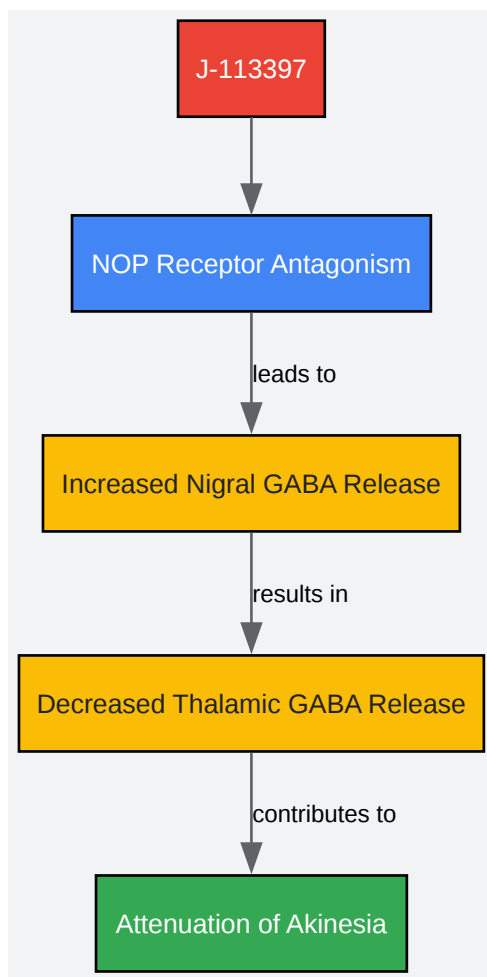
Procedure:

- Preparation of J-113397 Solution:
 - Dissolve J-113397 in 100% DMSO to create a stock solution.
 - For injection, prepare the final formulation by adding Tween 80 and then saline to the DMSO stock solution (e.g., final concentration of 10% DMSO, 5% Tween 80, and 85% saline).^[12] Vortex the solution to ensure it is well-mixed. Prepare this solution fresh on the day of the experiment.
- Animal Dosing:
 - Weigh each animal to determine the correct injection volume.
 - Administer J-113397 via the chosen route (e.g., subcutaneous (s.c.) or intraperitoneal (i.p.)).
 - For subcutaneous administration, inject into the loose skin on the back of the neck.
 - For intraperitoneal administration, inject into the lower quadrant of the abdomen, avoiding the midline.
- Behavioral Testing:
 - Conduct behavioral tests at appropriate time points after J-113397 administration, based on the expected pharmacokinetic profile of the compound and the specific experimental design.

Visualizations

Signaling Pathway of the NOP Receptor and J-113397 Antagonism





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